molecular formula C11H18Cl2N2O2 B1436392 [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride CAS No. 2044796-66-7

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride

Cat. No.: B1436392
CAS No.: 2044796-66-7
M. Wt: 281.18 g/mol
InChI Key: NUDRZDNWHNRWOF-UHFFFAOYSA-N
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Description

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a tetrahydrofuran moiety, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via an etherification reaction, where a suitable alcohol reacts with a halogenated pyridine derivative.

    Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where an amine reacts with a halogenated intermediate.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation or other reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride is unique due to its combination of a pyridine ring, tetrahydrofuran moiety, and methanamine group

Properties

IUPAC Name

[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c12-6-9-2-1-3-10(13-9)7-15-11-4-5-14-8-11;;/h1-3,11H,4-8,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDRZDNWHNRWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044796-66-7
Record name {6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride
Reactant of Route 2
[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride
Reactant of Route 3
[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride
Reactant of Route 4
[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride
Reactant of Route 5
[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride
Reactant of Route 6
[6-[[(3S)-tetrahydrofuran-3-yl]oxymethyl]-2-pyridyl]methanamine dihydrochloride

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